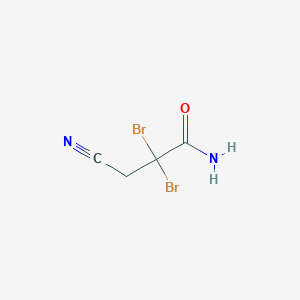

2,2-Dibromo-3-cyanopropionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dibromo-3-cyanopropionamide is an organic compound with the chemical formula C4H4Br2N2O. It appears as a colorless to light yellow crystalline solid and is primarily used in the field of organic synthesis. This compound serves as an important intermediate for the synthesis of various organic compounds, including pesticides, pharmaceuticals, and dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for preparing 2,2-Dibromo-3-cyanopropionamide involves the reaction of 2,2-dibromoacetone with sodium cyanide. The process includes dissolving sodium cyanide in a mixed solvent of alcohol and ketone, followed by the gradual addition of 2,2-dibromoacetone. The reaction is carried out for several hours, and the product is separated by cooling and crystallization .

Industrial Production Methods: In an industrial setting, this compound can be produced by adding cyanoacetamide into a reaction mixture, followed by bromination using bromine. Sodium hypochlorite is used as an oxidant to convert hydrobromic acid into bromine, facilitating further bromination. The reaction is conducted at temperatures between 10 and 20 degrees Celsius, and the product is obtained by cooling, crystallization, and drying .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dibromo-3-cyanopropionamide undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: Common in organic synthesis.

Carboxylic Acid Derivatization Reactions: Used to form derivatives of carboxylic acids.

Amino Acid Derivatization Reactions: Utilized in the modification of amino acids.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite is used as an oxidant in the bromination process.

Substitution: Sodium cyanide is a common reagent for substitution reactions.

Major Products:

- Dibromoacetonitrile

- Dibromoacetic Acid

- Ammonia

- Bromide Ions

Aplicaciones Científicas De Investigación

2,2-Dibromo-3-cyanopropionamide has a wide range of applications in scientific research:

- Chemistry: Used as an intermediate in the synthesis of various organic compounds.

- Biology: Acts as a biocide with antimicrobial properties, making it useful in controlling bacterial growth in industrial water systems .

- Medicine: Potential applications in the development of pharmaceuticals due to its reactivity and ability to form derivatives.

- Industry: Employed in the paper industry as a preservative and in hydraulic fracturing wells as a biocide .

Mecanismo De Acción

2,2-Dibromo-3-cyanopropionamide exerts its effects through its biocidal properties. It acts as a quick-kill biocide that hydrolyzes under both acidic and alkaline conditions. The compound rapidly degrades to form products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid. Its mechanism involves the disruption of microbial cell membranes and metabolic processes, leading to cell death .

Comparación Con Compuestos Similares

- Dibromoacetonitrile

- Dibromoacetic Acid

- Cyanoacetamide

Uniqueness: 2,2-Dibromo-3-cyanopropionamide is unique due to its rapid hydrolysis and degradation, which makes it an effective biocide with minimal environmental persistence. Its ability to quickly kill microorganisms and then degrade into less harmful products sets it apart from other biocides .

Actividad Biológica

2,2-Dibromo-3-cyanopropionamide (DBNPA) is a chemical compound with significant biological activity, particularly as a biocide and antimicrobial agent. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₃H₃Br₂N₃O

- CAS Number : 143111-81-3

- Molecular Weight : 248.87 g/mol

- Appearance : White to yellow solid

DBNPA is characterized by its brominated structure, which contributes to its potent antimicrobial properties. The presence of the cyano group is also critical for its biological activity.

DBNPA acts primarily as a biocide through several mechanisms:

- Cell Membrane Disruption : DBNPA interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cellular metabolism, disrupting energy production and biosynthesis in microorganisms.

- Reactive Oxygen Species (ROS) Generation : DBNPA can induce oxidative stress in microbial cells by generating reactive oxygen species, further contributing to cell death.

Antimicrobial Efficacy

DBNPA exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. Research has shown that it is particularly effective against:

- Bacteria : Including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungi : Such as Candida albicans and various molds.

- Algae : Effective in controlling algal blooms in water systems.

The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Microorganism | MIC (mg/L) |

|---|---|

| E. coli | 5 |

| S. aureus | 2 |

| P. aeruginosa | 10 |

| C. albicans | 1 |

| Green algae (e.g., Chlorella) | 0.5 |

Case Studies

-

Water Treatment Applications :

A study evaluated the effectiveness of DBNPA in controlling biofilm formation in water treatment systems. Results indicated a significant reduction in biofilm biomass when treated with DBNPA at concentrations as low as 1 mg/L over a 24-hour period. -

Agricultural Use :

In agricultural settings, DBNPA was tested as a fungicide for post-harvest treatment of fruits. The compound effectively reduced fungal spoilage during storage, demonstrating its potential for extending shelf life. -

Industrial Applications :

DBNPA has been utilized in industrial cooling systems to prevent microbial growth, showing a reduction of up to 90% in bacterial counts within 48 hours of application.

Toxicity and Safety Profile

While DBNPA is effective as an antimicrobial agent, its toxicity profile must be considered:

- Acute Toxicity : The LD50 values indicate moderate toxicity; for example, the oral LD50 in rats is approximately 1020 mg/kg.

- Dermal Exposure Risks : Prolonged exposure can lead to skin sensitization and allergic reactions.

- Environmental Impact : DBNPA degrades relatively quickly in the environment but can have harmful effects on aquatic life if released in significant quantities.

Propiedades

IUPAC Name |

2,2-dibromo-3-cyanopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O/c5-4(6,1-2-7)3(8)9/h1H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBZPKXXHILCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(=O)N)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474385 |

Source

|

| Record name | 2,2-Dibromo-3-cyanopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143111-81-3 |

Source

|

| Record name | 2,2-Dibromo-3-cyanopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.